molecular formula C10H8N2O3 B8586554 5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid CAS No. 88877-09-2

5-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid

Cat. No. B8586554
CAS RN: 88877-09-2
M. Wt: 204.18 g/mol
InChI Key: VBANRUZMQQWQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04559347

Procedure details

A mixture containing 63 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile, 100 ml of concentrated sulphuric acid and 100 ml of water was heated on a steam bath for 16 hours, after which time tlc analyses (20% methanol in ether) indicated the presence of a considerable amount of starting material. Therefore, the reaction mixture was heated in a oil bath at 135°-140° C. for 8 hours, cooled to room temperature and poured on ice (1 1. beaker, 1/3 filled). The resulting aqueous mixture was neutralized by adding aqueous ammonium hydroxide until slightly basic and was then reacidified by adding acetic acid. The resulting solid was collected, washed successively with water and methanol, and dried at 100° C. to yield 54.8 g of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxylic acid, m.p. 255°-257° C. with decomposition. Another 7.2 g of the product, m.p. 252°-255° C. was obtained from the mother liquor.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:13]#N)[C:6](=[O:12])[NH:7]2.S(=O)(=O)(O)O.[OH2:20].[OH-:21].[NH4+]>CCOCC.C(O)(=O)C.CO>[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([C:13]([OH:21])=[O:20])[C:6](=[O:12])[NH:7]2 |f:3.4|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
CC1=C2C=C(C(NC2=CC=N1)=O)C#N
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
Therefore, the reaction mixture was heated in a oil bath at 135°-140° C. for 8 hours
Duration
8 h
ADDITION
Type
ADDITION
Details
poured on ice (1 1. beaker, 1/3 filled)
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
WASH
Type
WASH
Details
washed successively with water and methanol
CUSTOM
Type
CUSTOM
Details
dried at 100° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=C(C(NC2=CC=N1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 54.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.